molecular formula C15H13ClN2O4 B6431943 5-chloro-2-nitro-N-(2-phenoxyethyl)benzamide CAS No. 83725-62-6

5-chloro-2-nitro-N-(2-phenoxyethyl)benzamide

Cat. No.: B6431943
CAS No.: 83725-62-6
M. Wt: 320.73 g/mol
InChI Key: OPOLNQUBVAPCNJ-UHFFFAOYSA-N
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Description

5-Chloro-2-nitro-N-(2-phenoxyethyl)benzamide is a benzamide derivative characterized by three key substituents:

  • Chloro group at the 5-position of the benzamide ring.
  • Nitro group at the 2-position, introducing strong electron-withdrawing effects.

Benzamides are widely studied for their pharmacological relevance, including roles as enzyme inhibitors (e.g., FXa inhibitors in ), neuroleptics ( ), and intermediates in amino acid synthesis ( ).

Properties

IUPAC Name

5-chloro-2-nitro-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c16-11-6-7-14(18(20)21)13(10-11)15(19)17-8-9-22-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOLNQUBVAPCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256871
Record name 5-Chloro-2-nitro-N-(2-phenoxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83725-62-6
Record name 5-Chloro-2-nitro-N-(2-phenoxyethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83725-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-nitro-N-(2-phenoxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-(2-phenoxyethyl)benzamide typically involves the nitration of 5-chloro-2-nitroaniline followed by the reaction with 2-phenoxyethylamine. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aniline derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-nitro-N-(2-phenoxyethyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Reduction: 5-chloro-2-amino-N-(2-phenoxyethyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-chloro-2-nitrobenzoic acid and 2-phenoxyethylamine.

Scientific Research Applications

5-chloro-2-nitro-N-(2-phenoxyethyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison of 5-Chloro-2-nitro-N-(2-phenoxyethyl)benzamide with Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Source
This compound Cl (5), NO₂ (2), phenoxyethyl (N) C₁₅H₁₃ClN₂O₄ 320.73 (calculated) Nitro, phenoxyethyl chain Target compound
5-Chloro-2-nitro-N-(4-(2-oxopyridinyl)phenyl)benzamide (4b) Cl (5), NO₂ (2), oxopyridinylphenyl (N) C₁₈H₁₃ClN₂O₄ 370.05 (observed) FXa inhibitor, 92% synthesis yield
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide Cl (5), OCH₃ (2), phenylethyl (N) C₁₆H₁₆ClNO₂ 289.76 (observed) Methoxy group, lower molecular weight
5-Chloro-2-nitro-N-(pentan-3-yl)benzamide Cl (5), NO₂ (2), pentan-3-yl (N) C₁₂H₁₅ClN₂O₃ 294.71 (observed) Aliphatic chain, reduced polarity
5-Chloro-2-nitro-N-(4-phenylthiazol-2-yl)benzamide Cl (5), NO₂ (2), phenylthiazolyl (N) C₁₆H₁₀ClN₃O₃S 359.79 (calculated) Thiazole ring for π-π interactions

Key Observations:

  • Nitro vs.
  • Phenoxyethyl vs. Aliphatic Chains: The phenoxyethyl group introduces polarity via the ether oxygen, contrasting with purely aliphatic chains ( ) or aromatic thiazole rings ( ).
  • Thiazole Substituents: Thiazole-containing analogs ( ) may exhibit enhanced binding to enzymes or receptors due to aromatic stacking interactions.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 3.2 ~0.1 (DMSO) Not reported
5-Chloro-2-nitro-N-(4-(2-oxopyridinyl)phenyl)benzamide (4b) 2.8 0.5 (DMSO) Not reported
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide 3.5 0.3 (Ethanol) 90–96 (analogs)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 2.1 >1 (Water) 90 (observed)

Key Observations:

  • The nitro group lowers solubility compared to methoxy or dimethoxy substituents ( ).
  • Phenoxyethyl chains may improve solubility in polar aprotic solvents (e.g., DMSO) relative to purely aromatic substituents.

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